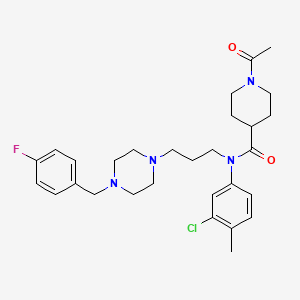![molecular formula C31H31NO8 B10752603 (4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid](/img/structure/B10752603.png)
(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del maleato de BNTX implica la reacción de bencilidenenaltrexona con ácido maleico. La reacción generalmente ocurre en un solvente orgánico bajo condiciones controladas de temperatura y presión para asegurar la formación del hidrato de la sal de maleato deseado .
Métodos de Producción Industrial: La producción industrial del maleato de BNTX sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y técnicas avanzadas de purificación para lograr un producto con ≥98% de pureza (HPLC) .
Análisis De Reacciones Químicas
Tipos de Reacciones: El maleato de BNTX experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El maleato de BNTX puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que la reducción puede conducir a la formación de análogos reducidos .
Aplicaciones Científicas De Investigación
El maleato de BNTX se utiliza ampliamente en la investigación científica, incluyendo:
Química: Se utiliza para estudiar la relación estructura-actividad de los receptores opioides.
Industria: El compuesto se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores opioides.
Mecanismo De Acción
El maleato de BNTX ejerce sus efectos antagonizando selectivamente el receptor opioide δ1. Se une más fuertemente a los receptores δ1 en comparación con los receptores δ2 o μ. Esta unión selectiva ayuda a diferenciar el papel de los receptores δ1 en varios procesos fisiológicos y patológicos . El compuesto inhibe la actividad de los agonistas δ1, como la D-Pen 2,5-encefalina, sin afectar a los agonistas δ2 o μ .
Compuestos Similares:
Naloxona: Un antagonista del receptor opioide utilizado para contrarrestar la sobredosis de opioides.
Naltrexona: Otro antagonista del receptor opioide utilizado en el tratamiento de la dependencia del alcohol y los opioides.
Naltrindol: Un antagonista selectivo del receptor opioide δ utilizado en la investigación.
Comparación: El maleato de BNTX es único debido a su alta selectividad para los receptores opioides δ1, uniéndose 100 veces más fuertemente a δ1 que a los receptores δ2 . Esta selectividad lo convierte en una herramienta valiosa en la investigación para distinguir los papeles de los diferentes subtipos de receptores opioides.
Comparación Con Compuestos Similares
Naloxone: An opioid receptor antagonist used to counteract opioid overdose.
Naltrexone: Another opioid receptor antagonist used in the treatment of alcohol and opioid dependence.
Naltrindole: A selective δ opioid receptor antagonist used in research.
Comparison: BNTX maleate is unique due to its high selectivity for δ1 opioid receptors, binding 100 times more tightly to δ1 than to δ2 receptors . This selectivity makes it a valuable tool in research for distinguishing the roles of different opioid receptor subtypes.
Propiedades
Fórmula molecular |
C31H31NO8 |
|---|---|
Peso molecular |
545.6 g/mol |
Nombre IUPAC |
(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21?,25-,26-,27+;/m0./s1 |
Clave InChI |
GKHUUKGUNNYVGB-SVXANRFBSA-N |
SMILES isomérico |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4Z,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752521.png)

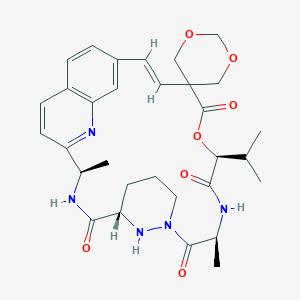

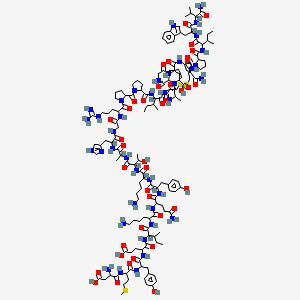
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)
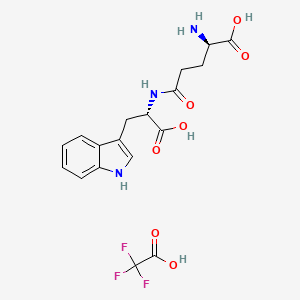
![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10752566.png)
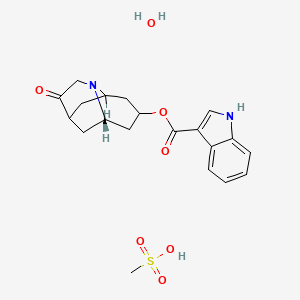

![3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)
![[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)
